N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine; hydrochloride, commonly referred to as AMD-070 hydrochloride, is a synthetic compound primarily recognized for its role as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor is implicated in various physiological processes and diseases, including HIV infection and cancer metastasis. The compound's chemical formula is , with a molecular weight of approximately 458.86 g/mol .
AMD-070 hydrochloride is classified as a small molecule drug and is derived from benzimidazole and tetrahydroquinoline moieties. It has been studied extensively for its potential therapeutic applications in treating conditions associated with CXCR4 activation, such as HIV/AIDS and certain cancers . The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various biochemical assays .
The synthesis of AMD-070 hydrochloride involves several key steps that typically include:
AMD-070 hydrochloride primarily engages in receptor-ligand interactions rather than undergoing traditional chemical reactions. Its mechanism involves binding to CXCR4, thereby inhibiting its function. The compound has demonstrated significant inhibition of CXCR4-mediated chemotaxis in various cellular models, particularly in melanoma cells .
Notably, studies have shown that AMD-070 effectively blocks HIV-1 entry into cells expressing CXCR4, highlighting its potential as an antiviral agent .
The mechanism by which AMD-070 exerts its effects involves:
Research indicates that AMD-070 has an IC50 value (the concentration required to inhibit 50% of the biological activity) of approximately 10 nM against HIV-1 .
AMD-070 hydrochloride has notable applications in:
The ongoing research continues to explore additional therapeutic potentials for this compound beyond its current applications .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3